molecular formula C22H21ClN4O4 B1672365 Gsk-2018682 CAS No. 1034688-30-6

Gsk-2018682

Cat. No. B1672365
M. Wt: 440.9 g/mol
InChI Key: NFIGDBFIDKDNIG-UHFFFAOYSA-N
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Description

GSK-2018682 is a small molecule drug . It is a potent and selective agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1) . It has the potential to be an effective treatment for multiple sclerosis (MS) .


Molecular Structure Analysis

The molecular formula of GSK-2018682 is C22H21ClN4O4 . The InChIKey is NFIGDBFIDKDNIG-UHFFFAOYSA-N . The CAS Registry number is 1034688-30-6 .


Chemical Reactions Analysis

GSK-2018682 is a selective S1P1 receptor modulator . The immunomodulatory properties of GSK-2018682 are related to functional antagonism of S1P1 on lymphocytes, resulting in sequestration of lymphocytes within the lymphoid organs .


Physical And Chemical Properties Analysis

The molecular weight of GSK-2018682 is 440.9 g/mol . The molecular formula is C22H21ClN4O4 .

Scientific Research Applications

GSK-2018682 is a synthetic organic compound . It is a potent and selective agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1) and 5 (S1P5) . The compound has potential applications in the field of Immune System Diseases and Nervous System Diseases .

The primary application of GSK-2018682 is in the research of multiple sclerosis (MS) . The immunomodulatory properties of GSK-2018682 are related to functional antagonism of S1P1 on lymphocytes, resulting in sequestration of lymphocytes within the lymphoid organs, rendering them incapable of migrating to sites of inflammation and leading to lymphopenia .

In terms of experimental procedures, GSK-2018682 is typically administered orally . It has been found to be very effective in murine experimental autoimmune encephalomyelitis (EAE), an animal model of human MS . The compound is soluble to 100 mM in DMSO .

As for the outcomes, GSK-2018682 has completed Phase 1 clinical trials for the treatment of Relapsing Remitting Multiple Sclerosis (RRMS) . The trials evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of GSK-2018682 . The study also provided further evidence of the potential therapeutic dose-range by measuring the inhibitory effect of GSK-2018682 on Absolute Lymphocyte Counts (ALC) .

Safety And Hazards

GSK-2018682 has been associated with acute, transient and non-symptomatic decreases in heart rate and blood pressure . It has also been associated with higher incidences of gastrointestinal and cardiovascular adverse events compared to placebo .

Future Directions

GSK-2018682 has been investigated for the treatment of Multiple Sclerosis, Relapsing-Remitting . It has completed Phase 1 trials . The information obtained in these studies will help to establish the optimal dosing form for future studies, and also determine the effect of food on the pharmacokinetics of GSK-2018682 .

properties

IUPAC Name

4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIGDBFIDKDNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(5-(5-chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid

CAS RN

1034688-30-6
Record name GSK-2018682
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2018682
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2018682
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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